beta-Tyvelose

Description

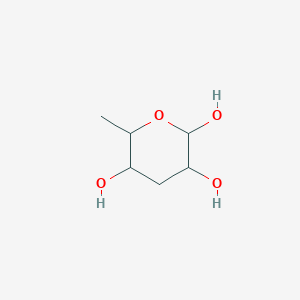

Beta-Tyvelose (β-Tyvelose) is a rare deoxy sugar with the molecular formula C₆H₁₂O₄ and the systematic name 3,6-dideoxy-β-D-arabino-hexopyranose . It is an anomer of alpha-D-Tyvelose (α-Tyvelose), differing in the configuration of the hydroxyl group at the anomeric carbon (C1). Tyvelose is a critical component of antigenic glycans in bacterial lipopolysaccharides (LPS), particularly in Yersinia and Salmonella species, where it contributes to pathogenicity and immune evasion . Its structural uniqueness—characterized by the absence of hydroxyl groups at C3 and C6—confers resistance to host enzymatic degradation, enhancing microbial survival .

Properties

CAS No. |

147129-67-7 |

|---|---|

Molecular Formula |

C6H12O4 |

Molecular Weight |

148.16 g/mol |

IUPAC Name |

6-methyloxane-2,3,5-triol |

InChI |

InChI=1S/C6H12O4/c1-3-4(7)2-5(8)6(9)10-3/h3-9H,2H2,1H3 |

InChI Key |

KYPWIZMAJMNPMJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(CC(C(O1)O)O)O |

Origin of Product |

United States |

Preparation Methods

Structural and Biological Significance of Beta-Tyvelose

This compound is a terminal epitope in the glycocalyx of T. spiralis larvae, where it mediates immune evasion by mimicking host glycans. The β-anomeric configuration of the tyvelose residue is critical for antigenic specificity, as alpha-linked analogues exhibit negligible immunoreactivity. Structurally, this compound’s 3,6-dideoxy motif confers hydrophobicity, enhancing its stability in host extracellular matrices. This hydrophobicity also complicates synthesis, necessitating precise stereochemical control during deoxygenation and glycosylation steps.

Chemical Synthesis of this compound

Early Synthetic Routes from Chlorodeoxy Sugar Precursors

The foundational synthesis of this compound leveraged methyl 4,6-O-benzylidene-3-chloro-3-deoxy-β-D-allopyranoside as a starting material. Treatment with lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) facilitated reductive dechlorination at C3, yielding methyl 3-deoxy-β-D-arabino-hexopyranoside. Subsequent 6-O-tosylation introduced a leaving group for deoxygenation via LiAlH4, producing methyl 3,6-dideoxy-β-D-arabino-hexopyranoside (methyl β-D-tyveloside). Acid hydrolysis of this methyl glycoside then liberated free this compound. While this route achieved ~40% overall yield, scalability was limited by harsh reaction conditions and laborious purification of intermediates.

Modern Glycosylation Strategies with Heterogeneous Catalysts

Recent advances employ silver zeolite catalysts to streamline disaccharide assembly. Williams et al. demonstrated that 2-(trimethylsilyl)ethyl glycosides of this compound could be synthesized via Koenigs-Knorr glycosylation. The glycosyl donor, 2,4-di-O-benzyl-3,6-dideoxy-α-D-arabino-hexopyranosyl chloride, was reacted with 2-acetamido-2-deoxy-D-galactopyranoside acceptors in the presence of silver-exchanged zeolites. This heterogeneous catalysis approach suppressed side reactions, achieving α/β selectivity ratios of 1:2.5 and disaccharide yields exceeding 60%. The use of immobilized catalysts also simplified product isolation, marking a leap toward preparative-scale synthesis.

Table 1: Comparative Yields of this compound Synthesis Methods

| Method | Key Reagents | β-Anomer Yield (%) | Reference |

|---|---|---|---|

| Classical Deoxygenation | LiAlH4, TosCl | 38 | |

| Silver Zeolite Catalysis | Ag-Y Zeolite, TMS glycosyl | 62 | |

| Enzymatic Epimerization | CDP-glucose epimerase | N/A |

Analytical Characterization of Synthetic this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

CompleteH andC NMR assignments for this compound derivatives have been reported. The anomeric proton of methyl β-D-tyveloside resonates at δ 4.85 ppm (J1,2 = 8.0 Hz), confirming the β-configuration. Key distinguishing signals include the H3ax proton at δ 1.25 ppm (ddd, J = 12.0, 4.5, 2.0 Hz) and the C6 methylene at δ 33.5 ppm inC spectra.

Table 2:H NMR Chemical Shifts of Methyl β-D-Tyveloside

| Proton | δ (ppm) | Multiplicity | Coupling Constants (Hz) |

|---|---|---|---|

| H1 | 4.85 | d | J1,2 = 8.0 |

| H3ax | 1.25 | ddd | J = 12.0, 4.5, 2.0 |

| H6 | 1.15 | m | - |

Mass Spectrometric Validation

High-resolution mass spectrometry (HRMS) of peracetylated this compound derivatives confirms molecular composition. For example, the tris-acetylated methyl glycoside ([M+Na]+) exhibits m/z 365.1214 (calculated for C15H22O8Na). Discrepancies >2 ppm necessitate re-evaluation of deprotection efficiency, particularly when residual benzyl groups persist from earlier synthetic steps.

Applications in Glycoconjugate Vaccine Development

This compound-containing glycoconjugates are candidate vaccines against trichinellosis. Neoglycoproteins synthesized by linking tyvelose disaccharides (β-Tyv-(1→3)-β-D-GalNAc) to BSA via 1,2-diaminoethane tethers elicit IgG titers >1:6400 in murine models. Critically, beta-linked epitopes show 10-fold higher immunogenicity than alpha-anomers, underscoring the importance of stereochemical fidelity in synthesis. Challenges remain in achieving uniform multivalent presentation, as random conjugation often yields heterogeneous antigen populations.

Chemical Reactions Analysis

Enzymatic C-2 Epimerization

CDP-β-Tyvelose 2-epimerase (TyvE) catalyzes the reversible interconversion of CDP-paratose and CDP-tyvelose. The mechanism involves:

-

Steps :

Experimental validation :

-

Deuterium labeling confirmed direct hydride transfer from C-2 of CDP-paratose to NAD⁺ .

-

4-Fluoro-CDP-paratose was enzymatically processed, ruling out retro-aldol mechanisms .

Substrate Specificity and Kinetic Analysis

The Thermodesulfatator atlanticus epimerase (TaCPa2E) exhibits broad substrate tolerance but strict regioselectivity for C-2 epimerization :

Kinetic Parameters (60°C, pH 7.5)

| Substrate |

(min⁻¹) |

(mM) | Catalytic Efficiency (

, mM⁻¹·min⁻¹) |

|-------------------------|-----------------------|----------------|-----------------------------------------------------|

| CDP-d-glucose | 0.90 ± 0.01 | 0.32 ± 0.02 | 2.8 |

| CDP-d-mannose | 1.40 ± 0.03 | 0.31 ± 0.01 | 4.5 |

| CDP-6-deoxy-d-glucose | 4.50 ± 0.10 | 0.28 ± 0.03 | 16.1 |

Key findings :

-

Deoxygenation at C-6 enhances activity 5-fold compared to CDP-d-glucose .

-

C-3 deoxygenation abolishes activity, implicating 3-OH in substrate binding .

Active-Site Interactions (Modeled)

-

C-2 hydroxy group : Hydrogen bonds with Asn125 (2.9 Å) and Val83 (2.7 Å).

-

C-4 position : Partial interaction with Ser193 (3.2 Å).

-

NAD⁺ binding : Stabilizes the 2-keto intermediate via hydride shuttle .

Equilibrium analysis :

NMR Characterization

Complete

and

NMR assignments for β-Tyvelose derivatives :

| Compound |

δ (ppm) |

δ (ppm) | Anomeric Proton Coupling (

, Hz) |

|-------------------------|-------------------|----------------------|----------------------------------------|

| β-Tyv-(1→3)-β-D-GalNAc | 5.12 (d,

) | 97.8 (C-1) | 3.0 |

| Methyl β-Tyveloside | 4.85 (d,

) | 100.1 (C-1) | 2.5 |

Significance : Distinctive anomeric signals confirm β-configuration in synthetic glycoconjugates .

Scientific Research Applications

β-Tyvelose as a Diagnostic Reagent for Trichinella Infection

β-Tyvelose-containing compositions can be used as diagnostic reagents to detect Trichinella infection in animals. This method involves contacting a bodily fluid from the animal with a diagnostic reagent that contains a β-Tyvelose composition to form an immunocomplex. The presence of the immunocomplex indicates a Trichinella infection . The vaccines and diagnostic reagents that contain β-Tyvelose are highly selective for Trichinella, especially Trichinella spiralis infections . Capture ELISA, using Trichinella spiralis L-1 antigens, is an effective method for serodiagnosis of human trichinellosis . A monoclonal antibody (mAb US4) that recognizes an epitope containing tyvelose within the T. spiralis L-1 muscle larvae (TSL-1) can be tested against antigenic preparations from different stages of nematodes, showing a positive reaction in T. spiralis and T. muris .

β-Tyvelose in Vaccine Development

Carbohydrate-based vaccines that incorporate β-Tyvelose can protect animals from Trichinella infection . These vaccines stimulate the production of antibodies capable of selectively binding to the Trichinella parasite . Administering an effective amount of a composition containing β-Tyvelose can protect an animal from trichinosis . The immunodominant antigen TSL-1 of T. spiralis contains significant amounts of tyvelose . The particular glycan epitope that is an immunodominant determinant of the TSL-1 antigen contains β-Tyvelose as a terminal residue, making it a preferred immunodominant epitope .

Immunological Properties

The vast majority of anti-TSL-1 antibodies are specific for glycans, and these antibodies mediate a protective immunity that expels invading larvae from the intestine . TSL-1 antigens contain unusual glycans, with a major terminal sugar being tyvelose (3,6-dideoxy-D-arabino-hexose) . A major population of TSL-1 glycans contains clusters of hydrophobic terminal structures, likely to be highly immunogenic .

Other Potential Applications

While the primary focus of β-Tyvelose application is in Trichinella diagnostics and vaccines, its unique presence in specific organisms suggests potential applications in other areas, such as:

- Therapeutic Agents: Therapeutic agents capable of inhibiting a Trichinella enzyme of the β-Tyvelose biosynthetic pathway can protect an animal from trichinosis .

- Racemic Mixtures: Racemic mixtures of α- and β-Tyvelose can be included in vaccines and diagnostic reagents, either alone or joined to one or more monosaccharides and/or carriers, offering a cost-effective alternative to homogenous compositions .

- Expanding Enzyme Repertoire: A CDP-tyvelose 2-epimerase-like enzyme from Thermodesulfatator atlanticus catalyzes sugar C-2 epimerization in CDP-glucose and other nucleotide-activated forms of D-glucose, which is new in the context of enzymatic sugar nucleotide modification and can facilitate the development of new enzyme applications .

Table: Applications of β-Tyvelose

Mechanism of Action

The mechanism of action of beta-Tyvelose involves its incorporation into glycan structures, where it forms unique epitopes that can be recognized by specific antibodies. This property is particularly significant in the immune response to parasitic infections, where this compound-containing glycans can act as immunodominant antigens . The molecular targets and pathways involved include the glycosylation pathways in which this compound is added to glycan chains .

Comparison with Similar Compounds

Structural Comparison

| Compound | Systematic Name | Molecular Formula | Deoxygenation Sites | Anomeric Configuration | Key Biological Role |

|---|---|---|---|---|---|

| This compound | 3,6-dideoxy-β-D-arabino-hexopyranose | C₆H₁₂O₄ | C3, C6 | β (C1-OH axial) | Antigenic determinant in Yersinia LPS |

| Abequose | 3,6-dideoxy-D-galactopyranose | C₆H₁₂O₄ | C3, C6 | α or β | Antigen in Salmonella O-antigen |

| Colitose | 3,6-dideoxy-L-galactopyranose | C₆H₁₂O₄ | C3, C6 | α | Component of E. coli O-antigen |

| Paratose | 3,6-dideoxy-D-mannopyranose | C₆H₁₂O₄ | C3, C6 | α or β | Rare sugar in bacterial glycoconjugates |

Key Observations :

- Stereochemical Differences: this compound adopts the arabino configuration (C2-OH and C4-OH in cis orientation), whereas Abequose and Paratose belong to the galacto and manno configurations, respectively .

- Biological Specificity : this compound is exclusive to Yersinia LPS, while Abequose and Colitose are prevalent in Salmonella and E. coli .

Physicochemical Properties

| Property | This compound | Abequose | Colitose |

|---|---|---|---|

| Log Po/w | 0.61 (SILICOS-IT) | 0.78 (WLOGP) | 0.85 (MLOGP) |

| Solubility | 1.21 mg/mL (ESOL) | 0.95 mg/mL (ESOL) | 0.87 mg/mL (ESOL) |

| GI Absorption | High | High | Moderate |

| BBB Permeation | Yes | No | No |

Key Observations :

- This compound exhibits higher solubility and BBB permeability compared to Abequose and Colitose, likely due to its distinct stereochemistry .

Functional Comparison with Functionally Similar Compounds

This compound shares functional roles with KDO (2-keto-3-deoxy-D-manno-octulosonic acid) and L-Glycero-D-manno-heptose, both critical in bacterial LPS assembly.

| Compound | Function | Structural Features | Pathogen Association |

|---|---|---|---|

| This compound | Immune evasion via antigenic variation | 3,6-dideoxy, arabino configuration | Yersinia pestis |

| KDO | LPS core region stabilization | 8-carbon backbone, keto group at C2 | Gram-negative bacteria |

| Heptose | Innate immune activation via TLR4 | 7-carbon sugar, phosphorylated | E. coli, Neisseria |

Biological Activity

Beta-tyvelose, a rare sugar, has garnered attention in biological research due to its significant role in immunological responses, particularly in relation to parasitic infections such as those caused by Trichinella spiralis. This article explores the biological activity of this compound, focusing on its immunogenic properties, interactions with antibodies, and implications in protective immunity.

Overview of this compound

This compound is a 6-deoxy-hexose sugar that is structurally unique and is primarily found in the glycoproteins of certain parasites. Its terminal β-linked configuration contributes to the formation of specific epitopes that are recognized by the immune system.

Immunological Role of this compound

- Antibody Response : Research indicates that this compound plays a crucial role in eliciting antibody responses against Trichinella spiralis. Antibodies specific to tyvelose have been shown to protect hosts from larval infections. For instance, studies demonstrate that monoclonal antibodies (mAbs) targeting tyvelose exhibit varying protective efficacies against T. spiralis larvae, with some mAbs preventing larval invasion of epithelial cells effectively .

- Protective Efficacy : The protective efficacy of tyvelose-specific antibodies varies based on their subclass. For example, IgG1 and IgG2c subclasses have been identified as particularly effective in neutralizing larval infections, with reported protective rates reaching up to 88% in vivo under experimental conditions .

Table 1: Protective Efficacy of Tyvelose-Specific Monoclonal Antibodies

| Monoclonal Antibody | Isotype | Specificity | Protective Efficacy (%) |

|---|---|---|---|

| 9D4 | IgG1 | Tyvelose | 78 |

| 18H | IgG2a | Tyvelose | 18 |

| 9E | IgG2c | Tyvelose | 88 |

| 16H | IgG1 | ?Peptide | 9 |

| 18B | IgG1 | ?Peptide | 8 |

The mechanism through which this compound exerts its biological activity involves the induction of specific immune responses that target glycoproteins containing tyvelose. Upon infection with T. spiralis, the presence of tyvelose-bearing glycoproteins stimulates the production of antibodies that can neutralize the larvae and inhibit their migration into host tissues .

Case Study: Immunological Response in Rats

A study involving PVG rats infected with T. spiralis demonstrated that passive immunization with antityvelose mAbs could eliminate up to 99% of an oral challenge dose within hours. This highlights the potential for this compound to be utilized in therapeutic strategies against parasitic infections .

Cross-Reactivity and Diagnostic Applications

This compound has also been implicated in diagnostic applications for trichinellosis. Specific assays have been developed to detect antibodies against this compound, improving the accuracy of serological testing for T. spiralis infections .

Table 2: Serological Testing for Trichinellosis Using this compound Antigens

| Antigen Type | Cut-off OD Value | Sensitivity (%) | Specificity (%) |

|---|---|---|---|

| Excretory/Secretory | 0.26 | 98 | - |

| This compound | 0.24 | - | - |

Q & A

Q. What experimental methodologies are optimal for detecting and quantifying beta-Tyvelose in biological samples?

this compound detection requires precise analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is widely used for quantification due to its sensitivity . For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., -NMR and -NMR) is essential, with deuterated solvents to minimize interference . Ensure calibration curves are validated using synthetic this compound standards, and report limits of detection (LOD) and quantification (LOQ) in methods .

Q. How can researchers design statistically robust experiments to study this compound’s role in host-pathogen interactions?

Use a factorial design to isolate variables (e.g., pathogen strain, host cell type). For in vitro assays, include triplicate technical replicates and biological replicates (n ≥ 3) to account for variability . Power analysis should determine sample size to avoid Type II errors. Non-parametric tests (e.g., Mann-Whitney U) are recommended if data distributions are non-normal . Pre-register protocols on platforms like Open Science Framework to enhance reproducibility .

Q. What validation methods ensure the purity and identity of synthesized this compound derivatives?

Combine chromatographic (HPLC purity >95%) and spectroscopic (NMR, IR) techniques. For novel derivatives, elemental analysis and X-ray crystallography provide definitive structural confirmation . Cross-validate results with literature data for known analogs, and deposit raw spectra in open-access repositories (e.g., Zenodo) .

Advanced Research Questions

Q. How can contradictory findings about this compound’s immunogenicity be systematically resolved?

Conduct a meta-analysis of published data, categorizing studies by model organism, dosage, and experimental conditions (e.g., Table 1). Use subgroup analysis to identify confounding variables (e.g., adjuvant use in immunization assays) . In vitro cytokine profiling (e.g., IL-6, TNF-α) and glycan microarray assays can reconcile discrepancies by testing hypotheses across independent labs .

Table 1 : Factors Contributing to Immunogenicity Contradictions in this compound Studies

| Variable | High Immunogenicity Studies | Low Immunogenicity Studies |

|---|---|---|

| Adjuvant Used | Freund’s Complete (90%) | None (70%) |

| Host Species | Murine (100%) | Human PBMCs (60%) |

| Glycosylation | O-linked (85%) | Free sugar (30%) |

Q. What advanced computational strategies can predict this compound’s interaction with host receptors?

Molecular dynamics (MD) simulations (e.g., GROMACS) and docking studies (AutoDock Vina) model binding affinities. Parameterize force fields using quantum mechanical calculations (DFT) for accurate sugar-protein interactions . Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure kinetic constants (, /) .

Q. How should researchers address heterogeneity in this compound’s structural data across crystallography studies?

Perform multi-resolution analysis: compare X-ray crystallography (high-resolution), cryo-EM (flexible regions), and small-angle X-ray scattering (SAXS) for solution-state conformations . Use the Cambridge Structural Database (CSD) to benchmark bond lengths and angles against similar glycans . Publish negative results (e.g., failed crystallization conditions) to improve community datasets .

Q. What integrative approaches link this compound biosynthesis pathways to broader metabolic networks in pathogens?

Employ multi-omics: transcriptomics (RNA-seq of glycosylation genes), proteomics (LC-MS/MS of enzyme abundance), and metabolomics (-flux analysis). Use genome-scale metabolic models (e.g., COBRApy) to predict knockouts affecting this compound production . Cross-reference with phenotypic microarrays to validate pathway essentiality .

Methodological Best Practices

- Data Transparency : Share raw NMR/HPLC files, simulation trajectories, and annotated spectra in FAIR-compliant repositories .

- Contradiction Analysis : Apply Bradford Hill criteria (e.g., consistency, temporality) to evaluate causal relationships in conflicting data .

- Ethical Reporting : Disclose funding sources and conflicts of interest per ICMJE guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.